2-isopropoxy-1H-isoindole-1,3(2H)-dione chemical structure
2-isopropoxy-1H-isoindole-1,3(2H)-dione chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 2-isopropoxy-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive technical overview of 2-isopropoxy-1H-isoindole-1,3(2H)-dione, a member of the N-alkoxyphthalimide family. While this specific molecule is not extensively documented in current literature, its synthesis and properties can be confidently extrapolated from the well-established chemistry of its parent compound, N-hydroxyphthalimide (NHPI), and its various O-alkylated analogs. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding based on established principles and validated experimental approaches.
Introduction: The N-Alkoxyphthalimide Scaffold
The isoindole-1,3-dione core, commonly known as the phthalimide group, is a foundational structural motif in medicinal and synthetic organic chemistry. N-substituted phthalimides are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][2] The introduction of an N-alkoxy linkage, creating N-alkoxyphthalimides, imparts unique chemical reactivity. These compounds are particularly valued as stable and convenient precursors for generating free radicals under mild conditions, finding significant application in modern organic synthesis.[3]
The N-O bond in N-alkoxyphthalimides is relatively weak and can undergo homolytic cleavage to produce an alkoxy radical and a phthalimidyl radical. This reactivity has been harnessed in numerous synthetic transformations, including C-C and C-N bond formation.[4][5] Specifically, N-alkoxyphthalimides serve as versatile precursors for alkoxy radicals, which can participate in hydrogen atom transfer (HAT) reactions or β-scission to generate carbon-centered radicals.[3]
This guide focuses on the synthesis and projected characteristics of a specific derivative, 2-isopropoxy-1H-isoindole-1,3(2H)-dione, providing a robust framework for its preparation and identification.
Proposed Synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione
The most logical and efficient pathway to synthesize the target molecule is a two-step process. This involves the initial synthesis of the key intermediate, N-hydroxyphthalimide (NHPI), followed by its O-alkylation with an appropriate isopropoxy source. This approach is well-documented for a variety of N-alkoxyphthalimides.[6]
Caption: Proposed two-step synthesis workflow for 2-isopropoxy-1H-isoindole-1,3(2H)-dione.
Step 1: Synthesis of N-Hydroxyphthalimide (NHPI)
Principle: This reaction is a condensation between phthalic anhydride and hydroxylamine hydrochloride. A base, such as pyridine or sodium carbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the phthalic anhydride. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable five-membered imide ring.
Step 2: O-Alkylation of N-Hydroxyphthalimide
Principle: This step involves the nucleophilic substitution reaction where the hydroxyl group of NHPI is O-alkylated. The hydroxyl proton of NHPI is acidic and can be removed by a suitable base to form the N-hydroxyphthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.
Causality behind Experimental Choices:
-
Base: A mild base like potassium carbonate (K2CO3) is often sufficient to deprotonate the N-OH group. Stronger bases are generally not required and may lead to side reactions.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the NHPI anion, and are suitable for SN2 reactions.
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane are effective alkylating agents for this transformation. Iodides are generally more reactive than bromides but are also more expensive.
Detailed Experimental Protocol
Materials:
-
Phthalic Anhydride
-
Hydroxylamine Hydrochloride (NH2OH·HCl)
-
Pyridine
-
2-Bromopropane
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
n-Hexane
-
Deionized Water
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Magnesium Sulfate (MgSO4), anhydrous
Protocol for Step 1: Synthesis of N-Hydroxyphthalimide (NHPI)
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In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Add pyridine (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 115 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain crude N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol or water.
Protocol for Step 2: Synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium salt.
-
Add 2-bromopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-isopropoxy-1H-isoindole-1,3(2H)-dione.
Structural Representation and Predicted Properties
Caption: Chemical structure of 2-isopropoxy-1H-isoindole-1,3(2H)-dione.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in polar organic solvents (DCM, Ethyl Acetate, DMF) |
| Melting Point | Not available; expected to be a crystalline solid |
Predicted Spectroscopic Data
The characterization of the final product would rely on standard spectroscopic techniques. Based on the structure, the following spectral data can be predicted:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.85-7.75 (m, 4H): Aromatic protons of the phthalimide ring. These typically appear as two multiplets corresponding to the AA'BB' system of the ortho-disubstituted benzene ring.[7] δ 4.5-4.6 (septet, 1H): Methine proton (-CH-) of the isopropoxy group, split by the six adjacent methyl protons. δ 1.4 (d, 6H): Methyl protons (-CH₃) of the isopropoxy group, appearing as a doublet due to coupling with the methine proton. |
| ¹³C NMR (CDCl₃) | δ ~167: Carbonyl carbons (C=O) of the imide.[1] δ ~134: Aromatic carbons (CH) of the phthalimide ring. δ ~132: Quaternary aromatic carbons of the phthalimide ring. δ ~123: Aromatic carbons (CH) of the phthalimide ring.[7] δ ~75: Methine carbon (-CH-) of the isopropoxy group. δ ~22: Methyl carbons (-CH₃) of the isopropoxy group. |
| FT-IR (cm⁻¹) | ~1790-1770 (strong): Asymmetric C=O stretching of the imide.[1] ~1720-1700 (strong): Symmetric C=O stretching of the imide.[1] ~3000-2850: C-H stretching of the alkyl groups. ~1100: C-O stretching of the isopropoxy group. |
| Mass Spec (ESI+) | [M+H]⁺: m/z = 206.08 [M+Na]⁺: m/z = 228.06 |
Potential Applications and Future Research
Given the established roles of N-alkoxyphthalimides, 2-isopropoxy-1H-isoindole-1,3(2H)-dione holds potential in several areas:
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Radical Chemistry: It can serve as a precursor for the isopropoxy radical under thermal or photolytic conditions. This could be applied in various organic transformations, including polymer chemistry and fine chemical synthesis.[8]
-
Medicinal Chemistry: The phthalimide core is a known pharmacophore. This novel derivative could be screened for various biological activities, building upon the extensive research into phthalimide-based drugs.[9]
-
Cross-Coupling Reactions: Recent studies have shown that N-alkoxyphthalimides can act as nitrogen electrophiles in nickel-catalyzed reductive cross-coupling reactions to form C-N bonds under mild conditions.[4] This opens up new synthetic routes that are complementary to traditional methods like the Gabriel synthesis.
Future research should focus on the successful synthesis and full characterization of this molecule to confirm the predicted properties. Subsequent studies could explore its reactivity in radical-mediated reactions and evaluate its biological profile.
References
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Albrecht, S., Defoin, A., & Tarnus, C. (2006). A Direct and Efficient Synthesis of O-Alkylhydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. Available at: [Link]
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Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Uddin, R. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10, 703-713. Available at: [Link]
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Wolska, K., et al. (2022). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 23(22), 14337. Available at: [Link]
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Wu, K., et al. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]
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Kumar, B. R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3376-3382. Available at: [Link]
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Punta, C., & Porta, R. (2014). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. Catalysis Science & Technology, 4, 1184-1197. Available at: [Link]
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Rahisuddin, et al. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. Molecules, 29(22), 5209. Available at: [Link]
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Kucuk, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133429. Available at: [Link]
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Pawar, N. S., et al. (2002). Applications of Polymer-supported Reactions in the Synthesis of Pesticides I: Alkylation and Acylation of N-Hydroxy Phthalimide. Journal of Scientific & Industrial Research, 61, 454-456. Available at: [Link]
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